molecular formula C6H12N2O B172703 (S)-2-Methylpyrrolidine-2-carboxamide CAS No. 132235-43-9

(S)-2-Methylpyrrolidine-2-carboxamide

Cat. No. B172703
M. Wt: 128.17 g/mol
InChI Key: KYJNYMVMZKFIKI-LURJTMIESA-N
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Description

(S)-2-Methylpyrrolidine-2-carboxamide, also known as S-MPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has two mirror-image forms, with only one of them having the desired pharmacological activity. In

Scientific Research Applications

Application in Cancer Treatment

(S)-2-Methylpyrrolidine-2-carboxamide derivatives have been explored in the development of cancer treatments. One derivative, ABT-888, has shown effectiveness against PARP-1 and PARP-2 enzymes and has demonstrated in vivo efficacy in melanoma and breast cancer models when combined with other drugs like temozolomide and carboplatin (Penning et al., 2009).

Antiviral Research

Derivatives of (S)-2-Methylpyrrolidine-2-carboxamide, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV agents. They form hydrogen bonds and can interact with CH3OH solvent molecules, indicating their potential in antiviral research (Tamazyan et al., 2007).

DNA Targeting in Cancer Therapy

Polyamide platinum complexes containing (S)-2-Methylpyrrolidine-2-carboxamide derivatives have been synthesized for targeted cancer therapy. These complexes bind to specific DNA sequences, demonstrating their potential in gene-targeted cancer treatments (Jaramillo et al., 2006).

Chemical Synthesis and Analysis

(S)-2-Methylpyrrolidine-2-carboxamide derivatives are utilized in various chemical synthesis processes. For instance, they are used in the preparation of liquid chromatography reagents and play a role in the synthesis of other medically relevant compounds (Phillips et al., 2008).

Development of Antimicrobial Agents

Pyrrolidine derivatives, including those related to (S)-2-Methylpyrrolidine-2-carboxamide, have been investigated for their antimicrobial properties. Their synthesis and potential in combating microbial infections highlight their relevance in the development of new antimicrobial drugs (Sreekanth & Jha, 2020).

properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNYMVMZKFIKI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpyrrolidine-2-carboxamide

Synthesis routes and methods

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